2-Azabicyclo[3.2.2]nonane hydrochloride
Overview
Description
2-Azabicyclo[322]nonane hydrochloride is a nitrogen-containing heterocyclic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Azabicyclo[3.2.2]nonane hydrochloride can be synthesized through several methods. One common approach involves the reaction of bicyclo[2.2.2]octan-2-ones with azides or amines, followed by reduction reactions . The Schmidt or Beckmann reactions are often employed to introduce the nitrogen atom into the bicyclic framework . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[3.2.2]nonane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the compound’s structure and introduce different functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminium hydride . Substitution reactions may involve halogenating agents or nucleophiles under specific conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
2-Azabicyclo[3.2.2]nonane hydrochloride has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown potential as antiprotozoal agents, particularly against Plasmodium falciparum and Trypanosoma brucei rhodesiense . Additionally, its unique structure makes it a valuable scaffold for drug discovery and development .
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.2.2]nonane hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is attributed to its ability to inhibit key enzymes or disrupt cellular processes in the target organisms . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
2-Azabicyclo[3.2.2]nonane hydrochloride can be compared to other similar compounds, such as 2-Azabicyclo[3.3.1]nonane and 3-Azabicyclo[3.2.2]nonane . These compounds share a similar bicyclic structure but differ in the arrangement of their atoms and functional groups. The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from these related compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, and medicine. Understanding its preparation methods, chemical reactions, and applications can further enhance its utility and pave the way for new discoveries.
Properties
IUPAC Name |
2-azabicyclo[3.2.2]nonane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-3-8-4-2-7(1)5-6-9-8;/h7-9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAORSZFGZQSCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10714984 | |
Record name | 2-Azabicyclo[3.2.2]nonane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10714984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5597-38-6 | |
Record name | NSC72068 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Azabicyclo[3.2.2]nonane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10714984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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